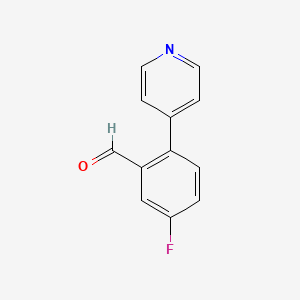

5-Fluoro-2-(pyridin-4-yl)benzaldehyde

Description

Properties

IUPAC Name |

5-fluoro-2-pyridin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-1-2-12(10(7-11)8-15)9-3-5-14-6-4-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUMKVKXCJJARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Characterization of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde: A Technical Guide

This guide provides a detailed technical overview of the expected spectroscopic signature of the novel aromatic aldehyde, 5-Fluoro-2-(pyridin-4-yl)benzaldehyde. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles behind the spectral features.

The introduction of a fluorine atom and a pyridine ring onto the benzaldehyde scaffold creates a unique electronic environment. Spectroscopic analysis is therefore not merely a quality control step, but an essential tool to probe the intramolecular interactions that govern the molecule's reactivity and potential biological activity. The fluorine atom, with its high electronegativity, and the electron-withdrawing nature of the pyridine ring are expected to significantly influence the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Molecular Structure and Numbering

To ensure clarity in spectral assignments, the following IUPAC-recommended numbering scheme will be used throughout this guide.

Caption: Molecular structure of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this particular compound, both ¹H and ¹³C NMR will provide critical information regarding the substitution pattern and electronic environment of the aromatic rings.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehyde proton, and the protons on both the fluorinated benzene and pyridine rings. The chemical shifts are influenced by the electron-withdrawing aldehyde group, the electronegative fluorine atom, and the pyridine nitrogen.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-aldehyde (CHO) | 9.9 - 10.1 | s (singlet) | - |

| H-2', H-6' (Pyridine) | 8.7 - 8.8 | d (doublet) | ~6.0 |

| H-3', H-5' (Pyridine) | 7.5 - 7.6 | d (doublet) | ~6.0 |

| H-3 (Benzaldehyde) | 7.9 - 8.0 | dd (doublet of doublets) | J(H3-H4) ≈ 8.5, J(H3-F5) ≈ 5.5 |

| H-4 (Benzaldehyde) | 7.4 - 7.5 | t (triplet) | J(H4-H3) ≈ 8.5, J(H4-F5) ≈ 8.5 |

| H-6 (Benzaldehyde) | 7.7 - 7.8 | dd (doublet of doublets) | J(H6-F5) ≈ 2.5, J(H6-H4) ≈ 0 |

Causality Behind Predictions:

-

Aldehyde Proton (H-CHO): The aldehyde proton is expected to be the most downfield signal, typically appearing above 9.9 ppm, due to the strong deshielding effect of the carbonyl group. It is predicted to be a singlet as its coupling to other protons is usually negligible[1].

-

Pyridine Protons (H-2'/6' and H-3'/5'): The protons on the pyridine ring are deshielded by the electronegative nitrogen atom. The protons at the 2' and 6' positions, being ortho to the nitrogen, will be further downfield than those at the 3' and 5' positions.

-

Benzaldehyde Protons (H-3, H-4, H-6): The protons on the benzaldehyde ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling[2]. The fluorine atom at C-5 will couple with H-3 (meta coupling, ~5.5 Hz), H-4 (ortho coupling, ~8.5 Hz), and H-6 (para coupling, ~2.5 Hz).

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will be instrumental in confirming the carbon skeleton. A key feature will be the observation of C-F coupling, which can be a powerful diagnostic tool. Standard proton-decoupled ¹³C spectra of compounds containing fluorine can be complex due to long-range C-F couplings, but these couplings provide valuable structural information[3][4].

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-aldehyde (CHO) | 190 - 192 | d (doublet) | ⁴J(C-F) ≈ 2-3 |

| C-5 (Benzaldehyde) | 164 - 166 | d (doublet) | ¹J(C-F) ≈ 250-260 |

| C-1' (Pyridine) | 150 - 152 | s (singlet) | - |

| C-2', C-6' (Pyridine) | 149 - 151 | s (singlet) | - |

| C-1 (Benzaldehyde) | 138 - 140 | s (singlet) | - |

| C-3 (Benzaldehyde) | 132 - 134 | d (doublet) | ³J(C-F) ≈ 8-9 |

| C-2 (Benzaldehyde) | 130 - 132 | d (doublet) | ²J(C-F) ≈ 20-22 |

| C-4 (Benzaldehyde) | 125 - 127 | d (doublet) | ²J(C-F) ≈ 22-24 |

| C-3', C-5' (Pyridine) | 121 - 123 | s (singlet) | - |

| C-6 (Benzaldehyde) | 118 - 120 | d (doublet) | ³J(C-F) ≈ 8-9 |

Causality Behind Predictions:

-

Carbonyl Carbon (C-CHO): This is the most deshielded carbon, appearing far downfield[2].

-

Fluorinated Carbon (C-5): The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) of around 250-260 Hz and will be significantly shifted downfield[3].

-

Other Aromatic Carbons: The other carbons in the benzaldehyde ring will exhibit smaller couplings to the fluorine atom over two, three, and four bonds (²JCF, ³JCF, ⁴JCF), which is crucial for their unambiguous assignment[4]. The chemical shifts of the pyridine carbons are predicted based on values for pyridine itself, adjusted for substitution[5].

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak at δ 7.26 ppm.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm, centered around 100 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (¹H and ¹³C) or the residual CDCl₃ signal (¹³C, δ 77.16 ppm).

-

Integrate the ¹H NMR signals and measure the coupling constants.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data and Interpretation

The IR spectrum of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde is expected to be dominated by absorptions from the aldehyde and the two aromatic rings.

| Predicted Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic (Benzene & Pyridine) | Medium |

| 2850 - 2820 | C-H Stretch | Aldehyde | Weak |

| 2750 - 2720 | C-H Stretch (Fermi Resonance) | Aldehyde | Weak |

| 1710 - 1690 | C=O Stretch | Aromatic Aldehyde | Strong |

| 1610 - 1580 | C=C Stretch | Aromatic Rings | Medium-Strong |

| 1500 - 1400 | C=C Stretch | Aromatic Rings | Medium-Strong |

| 1250 - 1210 | C-F Stretch | Fluoro-aromatic | Strong |

Causality Behind Predictions:

-

Aldehyde Group: The most diagnostic peaks for an aldehyde are the strong C=O stretch around 1700 cm⁻¹ and the two weak C-H stretching bands (a Fermi doublet) between 2720 and 2850 cm⁻¹[6]. The conjugation with the aromatic ring slightly lowers the C=O frequency compared to an aliphatic aldehyde.

-

Aromatic Rings: Aromatic C-H stretches appear just above 3000 cm⁻¹. The C=C stretching vibrations within the rings give rise to a series of bands in the 1400-1610 cm⁻¹ region.

-

C-F Bond: The C-F stretching vibration of a fluoro-aromatic compound is expected to produce a strong, characteristic band, typically found between 1200 cm⁻¹ and 1250 cm⁻¹[2].

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Place a small amount of the solid 5-Fluoro-2-(pyridin-4-yl)benzaldehyde sample onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

The data is typically collected at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

If necessary, an ATR correction can be applied to the spectrum to make it appear more like a traditional transmission spectrum.

-

Label the significant peaks with their wavenumber values.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Predicted Mass Spectrum and Fragmentation

For 5-Fluoro-2-(pyridin-4-yl)benzaldehyde (C₁₂H₈FNO), the exact molecular weight is 201.05899 Da.

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z of 201. For aromatic aldehydes, this peak is typically quite strong and readily observable[2].

-

Key Fragmentation Pathways:

-

Loss of H˙ (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen radical to form a stable acylium ion. This would result in a prominent peak at m/z 200 .

-

Loss of CHO˙ (M-29): Alpha-cleavage with loss of the entire formyl radical is a characteristic fragmentation of benzaldehydes, leading to a peak at m/z 172 . This fragment corresponds to the [5-fluoro-2-(pyridin-4-yl)phenyl]⁺ cation.

-

Loss of CO (from M-1): The acylium ion at m/z 200 can lose a neutral carbon monoxide molecule, also leading to the fragment at m/z 172 . This two-step process often makes the M-29 peak more intense than might be expected from direct alpha-cleavage alone[7].

-

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde | Benchchem [benchchem.com]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 5. researchgate.net [researchgate.net]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to 5-Fluoro-2-(pyridin-4-yl)benzaldehyde: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its strategic applications, particularly in the design of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve a molecule's metabolic stability, binding affinity to target proteins, and pharmacokinetic properties.[1][2][3] The pyridine scaffold, a common motif in numerous approved drugs, offers a nitrogen atom as a hydrogen bond acceptor, which can facilitate critical interactions with biological targets.[4] The combination of these two features in 5-Fluoro-2-(pyridin-4-yl)benzaldehyde creates a "privileged scaffold" – a molecular framework that is predisposed to interact with a variety of biological targets with high affinity and specificity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈FNO | |

| Molecular Weight | 201.20 g/mol | |

| Appearance | Solid (predicted) | General knowledge |

| CAS Number | 1214380-08-1 |

Synthesis of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde: A Validated Protocol

The synthesis of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde is most effectively achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron species.[5][6] The following protocol is a robust and scalable method for the preparation of the title compound.

Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde.

Experimental Protocol

Materials:

-

5-Fluoro-2-bromobenzaldehyde (1.0 eq)

-

Pyridine-4-boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-2-bromobenzaldehyde, pyridine-4-boronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-Fluoro-2-(pyridin-4-yl)benzaldehyde as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst degradation and ensure a high yield.

-

Degassed Solvents: Dissolved oxygen in the solvents can also lead to the oxidation of the palladium catalyst. Degassing the solvents prior to use is a critical step for a successful reaction.

-

Base: The base (K₂CO₃) is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[6]

-

Ligand: The triphenylphosphine ligands stabilize the palladium center and are crucial for the oxidative addition and reductive elimination steps of the catalytic cycle.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The structural motifs present in 5-Fluoro-2-(pyridin-4-yl)benzaldehyde make it a highly valuable intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1]

Rationale for Use as a Kinase Inhibitor Precursor

-

Pyridine Moiety: The pyridine ring can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many kinase inhibitors.

-

Fluorine Substitution: The fluorine atom can enhance binding affinity through favorable electrostatic interactions with the target protein and can also block sites of metabolic degradation, thereby improving the pharmacokinetic profile of the final drug candidate.[1][2]

-

Benzaldehyde Functionality: The aldehyde group serves as a versatile chemical handle for further synthetic modifications. It can be readily converted into a variety of functional groups to explore the chemical space around the core scaffold and optimize the structure-activity relationship (SAR).

Hypothetical Drug Discovery Workflow

The following diagram illustrates a typical workflow where 5-Fluoro-2-(pyridin-4-yl)benzaldehyde is utilized as a starting material for the synthesis of a library of potential kinase inhibitors.

Caption: Drug discovery workflow utilizing 5-Fluoro-2-(pyridin-4-yl)benzaldehyde.

Conclusion

5-Fluoro-2-(pyridin-4-yl)benzaldehyde is a strategically designed molecule that combines the beneficial properties of a fluorinated aromatic ring and a pyridine scaffold. Its straightforward synthesis via Suzuki-Miyaura coupling and the versatility of its aldehyde functionality make it an invaluable building block for the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors. This guide provides the foundational knowledge and a practical protocol to empower researchers to effectively utilize this compound in their drug discovery and development programs.

References

- Tysoe, C., & Withers, S. G. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current topics in medicinal chemistry, 14(7), 865–874.

- Zaremba, P. Yu., Zaremba, A. A., Siry, S. A., & Zahorodnia, S. D. (2024). Antiviral Activity of Low-Molecular-Weight Fluorinated Compounds Against Influenza A (H1N1) Virus. Microbiological Journal, (2), 52-60.

- Nasr, T., Bondock, S., & Youns, M. (2014). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 19(11), 18559-18583.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 23, 2026, from [Link]

Sources

- 1. 2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. View of Antiviral Activity of Low-Molecular-Weight Fluorinated Compounds Against Influenza A (H1N1) Virus [ojs.microbiolj.org.ua]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Safe Handling of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde for Research and Development

This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 5-Fluoro-2-(pyridin-4-yl)benzaldehyde. It is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds. The protocols and recommendations herein are synthesized from established safety data for analogous chemical structures and general best practices in a laboratory setting. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Introduction and Scientific Context

5-Fluoro-2-(pyridin-4-yl)benzaldehyde is a heterocyclic aromatic aldehyde. Its structure, featuring a fluorinated phenyl ring coupled with a pyridine moiety, makes it a valuable intermediate in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the pyridine ring offers a site for hydrogen bonding and can improve solubility and pharmacokinetic properties.[1] The benzaldehyde group is a versatile functional handle for a wide array of synthetic transformations.[1] Given its reactive nature and structural alerts, a thorough understanding and implementation of safety protocols are paramount to mitigate risks during its use.

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for 5-Fluoro-2-(pyridin-4-yl)benzaldehyde is not widely published, a robust hazard assessment can be constructed based on data from its constituent parts: fluorinated benzaldehydes and pyridinyl aldehydes. The primary hazards are associated with irritation, sensitization, and potential toxicity upon ingestion or inhalation.

Based on analogous compounds, the anticipated GHS classifications are summarized below. This proactive classification forms the basis of the handling protocols that follow.

| Hazard Class | Anticipated Category | Rationale and Notes |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. Data for similar compounds like 4-fluorobenzaldehyde and pyridine-4-aldehyde suggest potential toxicity upon ingestion.[2][3][4] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. A common property of benzaldehydes and their derivatives.[5][6][7] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. Direct contact with aldehydes can cause significant damage to the eyes.[5][6][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. Inhalation of dust or vapors can irritate the respiratory tract.[5][6][8][9] |

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1214380-08-1 | [10] |

| Molecular Formula | C₁₂H₈FNO | [10] |

| Molecular Weight | 201.20 g/mol | [10] |

Engineering Controls and Personal Protective Equipment (PPE)

Exposure mitigation follows the hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

Engineering Controls: All manipulations of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde, including weighing, transferring, and adding to reaction mixtures, must be conducted within a certified chemical fume hood.[11] The fume hood provides essential ventilation to prevent the accumulation of potentially harmful vapors or dusts in the laboratory environment.[9][12]

Personal Protective Equipment (PPE): A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.[11]

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[11] | Provides a barrier against skin contact and absorption. Aldehydes can penetrate some glove materials; inspect gloves before each use.[13] |

| Eye and Face Protection | Chemical safety goggles meeting EN 166 or ANSI Z87.1 standards.[8][11] | Protects eyes from splashes and airborne particles. A face shield should be worn over goggles if there is a significant splash hazard.[14] |

| Skin and Body Protection | A fully buttoned, flame-resistant laboratory coat, long pants, and closed-toe shoes.[11][15] | Protects skin from accidental contact and contamination.[15] |

| Respiratory Protection | Generally not required when working in a functional fume hood. If engineering controls fail or for major spill response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][11][14] | Prevents the inhalation of dust or vapors.[11] |

Standard Operating Protocol: Safe Handling and Storage

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring experimental integrity.

Workflow for Safe Handling

Caption: General workflow for safely handling 5-Fluoro-2-(pyridin-4-yl)benzaldehyde.

Step-by-Step Handling Procedure:

-

Pre-Handling:

-

Weighing and Transfer:

-

Perform all weighing and transfer operations inside a chemical fume hood to contain any dust or vapors.[9][18]

-

Use a disposable weighing paper or boat.

-

Carefully transfer the solid to the reaction vessel using a powder funnel to minimize loss and dust generation.

-

Tap the funnel to ensure all material is transferred before removing it.

-

-

Post-Handling Cleanup:

-

Decontaminate all work surfaces with an appropriate solvent and then a detergent solution.

-

Rinse all contaminated glassware.

-

Dispose of all contaminated disposables (gloves, weighing paper) in a designated hazardous waste container.[11]

-

Remove PPE, avoiding contact with the outer surfaces of gloves and lab coat.

-

Wash hands and forearms thoroughly with soap and water.[16][17][19]

-

Storage Requirements: Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

-

Container: Store in a tightly-closed, properly labeled container.[12][16][20][21]

-

Environment: Keep in a cool, dry, and well-ventilated area.[16][20][21] A recommended storage temperature is often -20°C for long-term stability of similar research chemicals.[19]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and reducing agents.[2][8][16] Keep away from heat, sparks, and open flames.[5][8][9][16]

-

Atmosphere: For sensitive compounds like this, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from air and moisture.[5][13][20]

Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

Chemical Spill Response Workflow

Caption: Decision workflow for responding to a chemical spill.

Spill Cleanup:

-

Small Spills (contained in a fume hood):

-

Ensure appropriate PPE is worn.[22]

-

Wipe up the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[19][23][24]

-

Place the contaminated absorbent into a sealable bag or container.[22]

-

Clean the surface with cold water and/or a detergent solution.[22][23]

-

Label the container as hazardous waste for proper disposal.[22]

-

-

Large Spills (outside of a fume hood):

First Aid Measures: Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][11][23]

-

Skin Contact: Immediately remove all contaminated clothing.[17][26] Flush the affected skin with copious amounts of water for at least 15 minutes using a safety shower if necessary.[23][25][26] Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes in an eyewash station, holding the eyelids open.[23][25][26] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[27]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water.[27] Seek immediate medical attention.[8][16]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[8][16][21] A water spray can be used to cool containers.[8]

-

Unsuitable Extinguishing Media: A direct water jet may spread the material.[19]

-

Specific Hazards: Combustion may produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[8][16] Vapors may form explosive mixtures with air.[8][19]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][19][24]

Waste Disposal

All waste containing 5-Fluoro-2-(pyridin-4-yl)benzaldehyde must be treated as hazardous waste.[22]

-

Segregation: Collect solid waste (contaminated gloves, paper towels, etc.) and liquid waste in separate, clearly labeled, and compatible containers.[11]

-

Labeling: Ensure containers are labeled with "Hazardous Waste" and the full chemical name.

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EH&S department to arrange for pickup.[22][23] Do not pour chemical waste down the drain.[16][18]

References

-

Environmental Health & Safety. (n.d.). Formaldehyde Spill Protocol for Laboratory Personnel. The University of Rochester. [Link]

-

AFG Bioscience LLC. (2016, April 1). Safety Data Sheet: 3-Pyridin-4-yl-benzaldehyde. [Link]

-

UW Department of Chemistry. (2017, January 1). Formaldehyde Template SOP. University of Washington. [Link]

-

GOV.UK. (2017, June 15). Formaldehyde - Incident management. [Link]

-

Loba Chemie. (n.d.). Benzaldehyde Analytical Grade Safety Data Sheet. [Link]

-

Occupational Safety and Health Administration. (n.d.). 1910.1048 App A - Substance Technical Guidelines for Formalin. U.S. Department of Labor. [Link]

-

Thermo Fisher Scientific. (2010, September 27). Safety Data Sheet: Benzaldehyde. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Benzaldehyde. [Link]

-

Fisher Scientific. (2023, October 4). Safety Data Sheet: Benzaldehyde. [Link]

-

University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). [Link]

-

Knowledge. (2023, August 14). 5 Personal Protective Equipment Used in the Laboratory. [Link]

-

Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. [Link]

-

PubChem. (n.d.). 4-(4-Pyridyl)benzaldehyde. National Center for Biotechnology Information. [Link]

-

Cosmetic Ingredient Review. (2023, May 19). Safety Assessment of Benzaldehyde as Used in Cosmetics. [Link]

-

PubChem. (n.d.). 5-Fluoro-2-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde | Benchchem [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.be [fishersci.be]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 4-(4-Pyridyl)benzaldehyde | C12H9NO | CID 639673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Fluoro-2-nitrobenzaldehyde | C7H4FNO3 | CID 587090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. 1214380-08-1|5-Fluoro-2-(pyridin-4-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. fishersci.ca [fishersci.ca]

- 14. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]

- 15. 5 Personal Protective Equipment Used in the Laboratory - Knowledge [hbwanli.com]

- 16. afgsci.com [afgsci.com]

- 17. nj.gov [nj.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. carlroth.com [carlroth.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

- 22. safety.rochester.edu [safety.rochester.edu]

- 23. chem.washington.edu [chem.washington.edu]

- 24. labbox.eu [labbox.eu]

- 25. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]

- 26. 1910.1048 App A - Substance Technical Guidelines for Formalin | Occupational Safety and Health Administration [osha.gov]

- 27. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes & Protocols: Leveraging 5-Fluoro-2-(pyridin-4-yl)benzaldehyde in Advanced Organic Synthesis

Introduction: A Privileged Building Block for Modern Chemistry

5-Fluoro-2-(pyridin-4-yl)benzaldehyde is a strategically designed synthetic intermediate that incorporates three key pharmacophoric elements into a single, versatile molecule. Its utility in medicinal chemistry and materials science is derived from the unique interplay of its constituent parts: the reactive aldehyde, the metabolically robust fluorine atom, and the synthetically valuable pyridine ring.

-

The Aldehyde "Handle": The formyl group serves as a versatile reactive center for a vast array of classical and modern organic transformations. It readily participates in condensations, reductive aminations, Wittig-type reactions, and multicomponent reactions (MCRs), enabling the construction of complex molecular architectures.

-

The Fluorine Advantage: The strategic placement of a fluorine atom is a cornerstone of modern drug design.[1] Its high electronegativity and small size can profoundly influence a molecule's properties by enhancing metabolic stability (blocking sites of oxidative metabolism), increasing binding affinity to target proteins through unique electronic interactions, and improving pharmacokinetic parameters like membrane permeability.[1][2]

-

The Pyridine Core: The pyridine motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] It often acts as a hydrogen bond acceptor and can engage in crucial π-stacking interactions within protein binding pockets. Its presence is particularly notable in the design of kinase inhibitors, where it can mimic the adenine ring of ATP.[1]

This guide provides detailed protocols and mechanistic insights into three key applications of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde, demonstrating its power as a building block for constructing high-value chemical entities.

Application 1: Synthesis of Polysubstituted Pyridines via Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, minimizing waste and operational steps.[3][4] The aldehyde functionality of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde makes it an ideal substrate for MCRs designed to construct complex heterocyclic systems like substituted pyridines and 2-pyridones, which are prevalent in bioactive molecules.[4][5]

Protocol: One-Pot Synthesis of a Dihydropyridine Derivative

This protocol describes a modified Hantzsch-type reaction, a classic MCR that provides rapid access to dihydropyridine scaffolds, which can be subsequently oxidized to the corresponding pyridine.

Workflow: Hantzsch-Type Dihydropyridine Synthesis

Caption: Workflow for the one-pot synthesis of a dihydropyridine derivative.

Experimental Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Fluoro-2-(pyridin-4-yl)benzaldehyde (10 mmol, 2.01 g).

-

Reagent Addition: Add ethyl acetoacetate (22 mmol, 2.86 g, 2.2 equiv.) followed by absolute ethanol (30 mL). Stir the mixture until all solids are dissolved.

-

Initiation: Add ammonium acetate (12 mmol, 0.92 g, 1.2 equiv.) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

-

Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).

-

Purification: The crude product can be further purified by recrystallization from hot ethanol to yield the desired dihydropyridine derivative.

Causality and Insights:

-

Ammonium Acetate: Serves as the nitrogen source for the new pyridine ring and as a mild catalyst.

-

Ethanol as Solvent: A green and effective solvent that readily dissolves the reactants and facilitates precipitation of the product upon cooling.

-

Excess β-Ketoester: Using a slight excess of ethyl acetoacetate ensures the complete consumption of the limiting benzaldehyde reactant.

| Parameter | Value |

| Solvent | Absolute Ethanol |

| Temperature | Reflux (~80-85 °C) |

| Stoichiometry | 1 : 2.2 : 1.2 (Aldehyde : Ketoester : NH4OAc) |

| Typical Yield | 75-85% (post-recrystallization) |

Application 2: Photocatalytic Intramolecular C-H Activation for Fluorenone Synthesis

A modern application for 2-arylbenzaldehydes involves their conversion to fluorenones via a cobalt-catalyzed, light-mediated intramolecular C-H activation/cyclization.[6] This redox-neutral process leverages the photoexcitation of the aldehyde substrate itself to initiate the catalytic cycle, representing an elegant and atom-economical synthetic strategy.[6] 5-Fluoro-2-(pyridin-4-yl)benzaldehyde is an ideal candidate for this transformation.

Protocol: Cobalt-Catalyzed Photochemical Synthesis of a Fluorenone Derivative

Catalytic Cycle: Fluorenone Synthesis

Caption: Simplified catalytic cycle for photo-induced fluorenone synthesis.

Experimental Protocol:

-

Inert Atmosphere: Prepare a Schlenk tube containing 5-Fluoro-2-(pyridin-4-yl)benzaldehyde (0.1 mmol, 20.1 mg) and the cobalt catalyst, such as Co(dmgH)₂pyCl (5 mol%, 2.0 mg).

-

Degassing: Seal the tube and subject it to three cycles of vacuum/argon backfill to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add dry, degassed dichloromethane (DCM, 5.0 mL) and pyridine (1.0 equiv., 0.1 mmol, 8 µL) via syringe.

-

Photoreaction: Place the reaction tube approximately 5-10 cm from a 360 nm UV lamp and stir vigorously at room temperature for 24 hours.

-

Workup: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the residue directly by silica gel column chromatography (gradient elution, e.g., 100% Hexane to 80:20 Hexane:Ethyl Acetate) to isolate the target fluorenone product.

Causality and Insights:

-

Light Irradiation (360 nm): This specific wavelength is used to directly excite the aromatic aldehyde substrate, which then initiates a single electron transfer (SET) with the cobalt catalyst.[6]

-

Cobalt Catalyst: The cobaloxime catalyst is crucial for intercepting the photoexcited aldehyde and facilitating the key C(sp²)-H bond activation and subsequent cyclization.[6]

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can quench the excited state of the aldehyde or interfere with the cobalt catalyst. Therefore, maintaining an argon atmosphere is critical for success.

| Parameter | Value |

| Catalyst | Co(dmgH)₂pyCl (or similar cobaloxime) |

| Catalyst Loading | 5 mol% |

| Solvent | Dry Dichloromethane (DCM) |

| Light Source | 360 nm UV Lamp |

| Atmosphere | Argon |

| Temperature | Room Temperature |

Application 3: Synthesis of the Building Block via Suzuki-Miyaura Cross-Coupling

Understanding the synthesis of the title compound is as crucial as knowing its applications. A highly convergent and robust method for its preparation is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis for its reliability in forming C-C bonds between sp²-hybridized carbon atoms.[1]

Protocol: Palladium-Catalyzed Synthesis of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

-

Reaction Setup: In an oven-dried flask under an argon atmosphere, combine 2-Bromo-5-fluorobenzaldehyde (10 mmol, 2.03 g), Pyridin-4-ylboronic acid (12 mmol, 1.47 g, 1.2 equiv.), and potassium carbonate (K₂CO₃, 30 mmol, 4.14 g, 3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 mmol, 231 mg, 2 mol%).

-

Solvent Addition: Add a degassed solvent mixture of Toluene (40 mL), Ethanol (10 mL), and Water (10 mL).

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution with Hexane/Ethyl Acetate) to obtain the pure title compound.

Causality and Insights:

-

Palladium Catalyst: The Pd(0) complex is the active catalyst that facilitates the three key steps: oxidative addition into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.[1]

-

Base (K₂CO₃): The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation to the palladium center.[1]

-

Solvent System: The multiphasic solvent system (Toluene/Ethanol/Water) is effective at dissolving both the organic and inorganic reagents, facilitating efficient reaction.

| Parameter | Value |

| Catalyst | Pd(PPh₃)₄ (or similar Pd catalyst) |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | Toluene/Ethanol/H₂O |

| Temperature | 90 °C |

| Atmosphere | Argon or Nitrogen |

| Typical Yield | 70-90% |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling reagents.

-

Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Inert Atmosphere Techniques: Reactions requiring anhydrous or oxygen-free conditions should be performed using standard Schlenk line or glovebox techniques.

-

Reagent Handling: Organoboron compounds and palladium catalysts should be handled with care. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

5-Fluoro-2-(pyridin-4-yl)benzaldehyde is a high-potential building block whose value is realized through its strategic application in both classical and contemporary organic synthesis. Its ability to participate in efficient multicomponent reactions, undergo modern photocatalytic transformations, and be readily synthesized via robust cross-coupling methods makes it an indispensable tool for researchers in drug discovery and materials science. The protocols outlined in this guide serve as a validated starting point for unlocking the synthetic potential of this powerful intermediate.

References

-

Reaction conditions: 2‐arylbenzaldehydes 1 (0.1 mmol, 1.0 equiv.),... - ResearchGate. Available at: [Link]

-

Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC. Available at: [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Publishing. Available at: [Link]

-

Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link]

-

Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions - MDPI. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. Available at: [Link]

Sources

- 1. 2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde | Benchchem [benchchem.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 4. mdpi.com [mdpi.com]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Note: A Scalable and Robust Synthesis of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde via Suzuki-Miyaura Coupling

Abstract

This document provides a comprehensive, scalable, and validated protocol for the synthesis of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde, a key building block in modern pharmaceutical research. The synthesis is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method renowned for its reliability and broad functional group tolerance.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also critical insights into reaction mechanisms, process safety, and scale-up considerations to facilitate a seamless transition from laboratory to pilot-plant scale.

Introduction: Significance in Medicinal Chemistry

The 5-fluoro-2-(pyridin-4-yl)benzaldehyde scaffold is a privileged motif in medicinal chemistry. The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[4][5][6] The pyridine ring offers a basic handle for salt formation, improving solubility, and can participate in crucial hydrogen bonding interactions with biological targets.[7] The benzaldehyde functionality serves as a versatile synthetic handle, allowing for further elaboration into a wide array of complex drug candidates, particularly in the development of kinase inhibitors and other targeted therapies.[4]

The Suzuki-Miyaura reaction is the cornerstone of this synthesis, chosen for its mild reaction conditions, high yields, and the commercial availability and low toxicity of its boronic acid reagents compared to other organometallic alternatives like organotins or organozincs.[3][8][9]

Synthetic Strategy and Mechanism

The synthesis proceeds via a Suzuki-Miyaura cross-coupling between 2-bromo-5-fluorobenzaldehyde and pyridine-4-boronic acid. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step.[1][2][8]

The catalytic cycle can be summarized in three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-5-fluorobenzaldehyde to form a Pd(II) intermediate.[3][8]

-

Transmetalation: The pyridine group is transferred from the boronic acid (activated by the base) to the palladium center.[2][8]

-

Reductive Elimination: The desired biaryl product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[8][10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Process Hazards and Safety Analysis

Scaling up chemical reactions requires a thorough understanding of potential hazards.

-

Palladium Catalysts: While highly effective, palladium catalysts are expensive and must be removed to very low levels (<10 ppm) in final active pharmaceutical ingredients (APIs). Some palladium compounds can be irritants.

-

Boronic Acids: Pyridine-4-boronic acid is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Toluene is a flammable and toxic solvent. 1,4-Dioxane is a suspected carcinogen. Operations should be conducted in a well-ventilated fume hood or a controlled reactor environment.

-

Base: Potassium carbonate is an irritant. In a large-scale reaction, the addition of base can be exothermic, especially if aqueous solutions are used.

-

Exotherm: While Suzuki couplings are generally not violently exothermic, monitoring the internal reaction temperature during catalyst addition and heating is crucial for large-scale runs.

Detailed Experimental Protocol (100 g Scale)

This protocol is designed to be robust and reproducible, providing a high-purity product.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Quantity | Moles | Equiv. |

| 2-Bromo-5-fluorobenzaldehyde | 94569-84-3 | 203.02 | 100.0 g | 0.493 | 1.0 |

| Pyridine-4-boronic acid | 1692-15-5 | 122.92 | 72.5 g | 0.590 | 1.2 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 4.02 g | 0.00493 | 0.01 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 136.2 g | 0.985 | 2.0 |

| Toluene | 108-88-3 | 92.14 | 1000 mL | - | - |

| Water (degassed) | 7732-18-5 | 18.02 | 250 mL | - | - |

Step-by-Step Procedure

-

Reactor Setup: To a clean, dry, 3 L, 3-necked round-bottom flask (or a suitably sized glass reactor) equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermocouple, add 2-Bromo-5-fluorobenzaldehyde (100.0 g), Pyridine-4-boronic acid (72.5 g), and Potassium Carbonate (136.2 g).

-

Inerting: Evacuate and backfill the reactor with nitrogen three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent Addition: Add Toluene (1000 mL) and degassed water (250 mL) to the reactor. Stir the mixture at room temperature for 15 minutes to form a slurry. Degassing the water (by sparging with nitrogen for 30-60 minutes) helps to minimize catalyst deactivation.

-

Catalyst Addition: Under a positive flow of nitrogen, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (4.02 g) to the stirring slurry. The choice of Pd(dppf)Cl₂ is based on its high efficiency and stability in coupling reactions involving heteroaryl boronic acids.[4]

-

Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC (e.g., every 1-2 hours) by sampling the organic layer. The reaction is typically complete within 6-12 hours.

-

Work-up and Phase Separation: Once the reaction is complete (consumption of starting material >98%), cool the mixture to room temperature. Stop the stirring and allow the layers to separate. Remove the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with 2 M NaOH solution (200 mL) to remove any unreacted boronic acid, followed by water (2 x 200 mL), and finally brine (200 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the filter cake with a small amount of toluene.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purification by Crystallization: Add ethyl acetate (approx. 300 mL) to the crude solid and heat to reflux to dissolve. Slowly add heptane (approx. 600 mL) until the solution becomes turbid. Cool the mixture slowly to room temperature and then in an ice bath for 2 hours.

-

Isolation: Collect the resulting crystalline solid by vacuum filtration, wash the cake with a cold mixture of ethyl acetate/heptane (1:2), and dry in a vacuum oven at 40 °C to a constant weight.

Expected Results

-

Yield: 85-95 g (86-96%)

-

Appearance: Off-white to pale yellow crystalline solid

-

Purity (HPLC): >99.0%

Scale-Up Considerations

Transitioning from a 100 g lab scale to a multi-kilogram pilot plant scale introduces several challenges that must be addressed.

Caption: General workflow for the scaled-up synthesis process.

-

Heat Transfer: In large reactors, surface-area-to-volume ratio decreases. The initial heating phase will be slower, and any reaction exotherm must be carefully managed with an external cooling jacket.

-

Mass Transfer (Mixing): Efficient stirring is critical to ensure good contact between the two phases (organic and aqueous) and to keep the solid base suspended. Baffles in the reactor and appropriate impeller design are essential. Inefficient mixing can lead to stalled reactions or side product formation.

-

Reagent and Catalyst Loading: On a larger scale, reducing catalyst loading (e.g., from 1 mol% to 0.1-0.5 mol%) is economically crucial. This may require longer reaction times or the use of more active, albeit more expensive, catalysts/ligands.

-

Purification: Column chromatography is not viable for large-scale purification. A robust, scalable crystallization procedure, as described, is paramount. The solvent ratios and cooling profile must be carefully developed to ensure consistent particle size, purity, and yield.

-

Palladium Removal: After crystallization, the final product must be tested for residual palladium. If levels are too high, further purification steps such as treatment with a metal scavenger (e.g., silica-bound thiol) or re-crystallization may be necessary.[11]

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Stalled or Incomplete Reaction | 1. Inactive catalyst (oxidized).2. Poor mixing.3. Insufficiently degassed solvents.4. Poor quality boronic acid. | 1. Ensure a strictly inert atmosphere; add a fresh portion of catalyst.2. Increase stirrer speed.3. Degas solvents thoroughly with N₂ sparging.4. Test boronic acid purity; consider using a different batch. |

| Formation of Side Products (e.g., Homocoupling) | 1. Reaction temperature too high.2. Oxygen contamination. | 1. Maintain reaction temperature at ≤90 °C.2. Improve inerting procedures. |

| Product "Oils Out" During Crystallization | 1. Cooling rate is too fast.2. Insufficient anti-solvent (heptane). | 1. Allow the solution to cool slowly to room temperature before ice bath.2. Add anti-solvent more slowly or increase the final volume.[12] |

| High Residual Palladium in Final Product | 1. Inefficient crystallization.2. Catalyst entrapment in crystals. | 1. Perform a re-crystallization.2. Stir the crude product in a suitable solvent with a palladium scavenger before crystallization. |

References

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

-

BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Biaryl and atropisomeric biaryl aldehyde synthesis by one-step, metal-free benzannulation of aryl enals and propiolates. Retrieved from [Link]

-

ResearchGate. (2026). Synthesis of axially chiral biaryl aldehydes via NHC‐catalyzed intramolecular cyclization of trienyl esters. Retrieved from [Link]

-

ResearchGate. (2026). Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. Retrieved from [Link]

-

MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

-

PubMed. (2007). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. Retrieved from [Link]

-

PMC. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Semantic Scholar. (n.d.). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]

-

MDPI. (2025). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Retrieved from [Link]

-

Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

Sources

- 1. mt.com [mt.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. 2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde | Benchchem [benchchem.com]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Improving yield in the synthesis of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde

Technical Support Center: Synthesis of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde Ticket ID: #SYN-FPB-001 | Status: Open | Priority: High

Executive Summary

The synthesis of 5-Fluoro-2-(pyridin-4-yl)benzaldehyde presents a "perfect storm" of synthetic challenges: an unstable heteroaryl boronic acid (4-pyridyl), a sterically hindered ortho-substituted aryl halide, and an oxidation-prone aldehyde moiety.[1] Standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) frequently result in yields <40% due to rapid protodeboronation of the pyridine species and catalyst poisoning by the pyridine nitrogen.

This guide provides an optimized, field-proven protocol designed to mitigate these specific failure modes, aiming for isolated yields >85%.

Module 1: Critical Reaction Parameters (The "Why")

Before attempting the reaction, understand the three specific failure modes associated with this scaffold.

| Parameter | The Hidden Issue | The Technical Solution |

| The Boron Source | Protodeboronation: 4-Pyridylboronic acid decomposes rapidly in aqueous base before coupling occurs.[2] | Use MIDA Boronates or Pinacol Esters. If using the free acid, add it in portions (semi-batch mode) or use a large excess (1.5–2.0 equiv). |

| The Catalyst | N-Binding Poisoning: The pyridine nitrogen in the product (and reactant) binds to Pd(II), shutting down the catalytic cycle. | Use Bulky Ligands (SPhos/XPhos). These ligands create a "stereochemical wall" that prevents non-productive binding of the pyridine nitrogen to the Palladium center. |

| The Base | Aldehyde Instability: Strong hydroxide bases can trigger Cannizzaro disproportionation or aldol condensation of the aldehyde. | Use Mild Phosphate Bases (K₃PO₄). Anhydrous or minimal water conditions with phosphate buffers preserve the aldehyde integrity. |

Module 2: Troubleshooting Guide (Q&A)

Q1: I see full consumption of the boronic acid by TLC, but the aryl bromide (starting material) remains. What happened? Diagnosis: You are a victim of Protodeboronation .[3] The 4-pyridylboronic acid hydrolyzed and lost its boron group (forming pyridine) faster than it could undergo transmetallation with the Palladium. Corrective Action:

-

Switch Ligands: Move to a high-turnover catalyst like Pd(OAc)₂ + SPhos or XPhos Pd G3 . Faster oxidative addition allows the catalyst to "catch" the boronic acid before it decomposes.

-

Portion-wise Addition: Do not add all boronic acid at the start. Add 1.0 equiv initially, then add another 0.5–1.0 equiv after 1 hour.

-

Reduce Water: Switch from 1:1 solvent mixtures to 4:1 (Dioxane:Water) or use anhydrous conditions with CsF or K₃PO₄.

Q2: The reaction turns black immediately and stalls after 10% conversion. Diagnosis: Catalyst Death (Pd Black formation). This is likely due to insufficient ligand stabilization or oxygen poisoning. Corrective Action:

-

Degassing is Non-Negotiable: Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon sparging for 15 minutes before adding the catalyst.

-

Ligand Ratio: If generating catalyst in situ, ensure a Ligand:Pd ratio of at least 2:1 (for monodentate phosphines like SPhos).

Q3: My crude NMR shows the product, but the aldehyde peak (~10 ppm) is small or missing. Diagnosis: Aerobic Oxidation. The aldehyde has oxidized to the carboxylic acid (5-fluoro-2-(pyridin-4-yl)benzoic acid) during the reaction or workup. Corrective Action:

-

Workup pH: During extraction, wash with saturated NaHCO₃.[1] If the product oxidized, the acid byproduct will move to the aqueous layer (as the salt), purifying your organic layer—but reducing yield.

-

Atmosphere: Ensure the reaction remains under positive inert gas pressure (balloon or manifold) throughout the entire reflux duration.

Module 3: Optimized Protocol (The "Gold Standard")

Target: 5-Fluoro-2-(pyridin-4-yl)benzaldehyde Scale: 1.0 mmol basis

Reagents:

-

Aryl Halide: 2-Bromo-5-fluorobenzaldehyde (203 mg, 1.0 mmol)

-

Boron Source: 4-Pyridineboronic acid pinacol ester (308 mg, 1.5 mmol) [Note: Ester is preferred over acid]

-

Catalyst: XPhos Pd G3 (17 mg, 2 mol%) [Alternatively: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)]

-

Base: K₃PO₄ (tribasic potassium phosphate) (424 mg, 2.0 mmol)

-

Solvent: 1,4-Dioxane (4 mL) / Water (1 mL) [Degassed]

Step-by-Step Procedure:

-

Setup: Charge a dried reaction vial with the Aryl Halide, Boronic Ester, and XPhos Pd G3.

-

Inerting: Cap the vial and purge with Argon for 5 minutes.

-

Solvent Prep: In a separate flask, sparge the Dioxane/Water mixture with Argon for 15 minutes.

-

Addition: Add the degassed solvent and the base (K₃PO₄) to the reaction vial under a counter-flow of Argon.

-

Reaction: Heat the block to 80°C (internal temp). Stir vigorously (1000 rpm).

-

Checkpoint: Check TLC/LCMS at 2 hours. If SM remains, add an additional 0.5 equiv of Boronic Ester dissolved in degassed dioxane.

-

-

Workup:

-

Purification: Flash chromatography (SiO₂).[5]

-

Eluent: Hexanes/Ethyl Acetate gradient (0% to 40% EtOAc). The pyridine moiety makes the product polar; the aldehyde makes it streak if silica is too acidic. Add 1% Triethylamine to the eluent if streaking occurs.

-

Module 4: Visualization

Figure 1: Reaction Workflow & Logic

Caption: Operational workflow emphasizing the critical degassing step and the decision loop for handling protodeboronation (SM remaining).

Figure 2: Troubleshooting The "Invisible" Yield Loss

Caption: Root cause analysis linking observed yield loss to specific chemical mechanisms and their corresponding solutions.

References

-

BenchChem Technical Support. (2025).[1][6] Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. BenchChem. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Billingsley, K. L., & Buchwald, S. W. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. W. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Knapp, D. M., et al. (2010). MIDA Boronates: A New Strategy for the Suzuki-Miyaura Reaction of Unstable Boronic Acids. Journal of the American Chemical Society, 132(34), 12084–12098. Link

Sources

Technical Support Center: Suzuki-Miyaura Coupling with Pyridine Boronic Acids

Status: Operational Ticket ID: PYR-C-B-COUPLING-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "2-Pyridyl Problem"

Welcome to the technical guide for one of the most notorious challenges in cross-coupling chemistry. If you are here, you are likely experiencing low yields, black precipitates (Pd black), or the complete disappearance of your nucleophile (protodeboronation) when attempting to couple pyridine boronic acids.

The Core Issue: Pyridine boronic acids—specifically 2-pyridine boronic acid —are inherently unstable.[1][2][3][4][5] Unlike phenyl boronic acids, the basic nitrogen atom facilitates a rapid, base-catalyzed hydrolytic cleavage of the C-B bond, replacing it with a C-H bond (protodeboronation).[1] Furthermore, the pyridine nitrogen can coordinate strongly to Palladium, poisoning the catalyst.[6]

This guide moves beyond standard textbook recipes to provide industrial-grade solutions focusing on MIDA boronates , Buchwald precatalysts , and controlled release mechanisms .

Module 1: Diagnostic & Mechanistic Insight

Before attempting another reaction, diagnose the failure mode. The instability of pyridine boronic acids is pH-dependent and position-dependent.

The Hierarchy of Instability

| Substrate Class | Stability Profile | Primary Failure Mode | Recommended Strategy |

| 3- & 4-Pyridyl Boronic Acids | Moderate | Catalyst Poisoning | Use bulky ligands (XPhos, SPhos) to prevent N-Pd coordination. |

| 2-Pyridyl Boronic Acids | Critical | Rapid Protodeboronation | Must use MIDA boronates or Trifluoroborates. Standard acids rarely work. |

| 2-Pyridyl Boronic Esters (Pin) | Low | Slow Transmetallation | Requires activation; often decomposes before reacting. Use Cu-promoted protocols.[1][7] |

Visualizing the Failure Pathways

The diagram below illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Figure 1: The "Death Spiral" of 2-pyridyl boronic acids. The zwitterionic species formed under basic conditions favors C-B bond cleavage over transmetallation.

Module 2: The Solution – "Slow Release" Chemistry

To solve the instability issue, we do not use the free boronic acid. Instead, we use MIDA (N-methyliminodiacetic acid) boronates .[5]

Why MIDA? The MIDA ligand locks the boron atom into an sp3 hybridized state, removing its Lewis acidity. This renders the species immune to protodeboronation. Under hydrolytic conditions (aqueous base), the MIDA hydrolyzes slowly, releasing the active boronic acid at a rate matching the turnover of the Palladium catalyst. This keeps the standing concentration of the unstable free acid low, minimizing decomposition [1].[1]

Ligand Selection: The Buchwald Advantage

For the catalyst, standard phosphines (PPh3) are insufficient.[6] You require Dialkylbiaryl phosphines (Buchwald Ligands).[8]

-

XPhos / SPhos: These bulky, electron-rich ligands facilitate oxidative addition and, crucially, create a steric wall that prevents the pyridine nitrogen from binding to the Pd center (catalyst poisoning) [2].[6]

Module 3: Experimental Protocols

Protocol A: The "Gold Standard" for 2-Pyridyl Coupling (MIDA Boronates)

Use this for 2-pyridyl substrates or when standard conditions fail.

Reagents:

-

Nucleophile: 2-Pyridyl MIDA boronate (1.5 equiv)

-

Electrophile: Aryl Chloride/Bromide (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Or use SPhos Pd G3 precatalyst)

-

Promoter: Cu(OAc)₂ (0.5 equiv) – Critical for 2-pyridyls [3]

-

Base/Solvent: K₂CO₃ (5 equiv) or K₃PO₄ in DMF/IPA (4:1 ratio) or Dioxane/H₂O.

Step-by-Step Workflow:

-

Setup: Charge a reaction vial with the Aryl Halide, 2-Pyridyl MIDA boronate, and Cu(OAc)₂.

-

Catalyst Addition: Add Pd(OAc)₂ and SPhos (pre-mixed in solvent is best) or add the SPhos Pd G3 precatalyst solid.

-

Solvent/Base: Add the solvent system (e.g., DMF/IPA) and the base.

-

Note: The presence of water (or protic solvent like IPA) is required to hydrolyze the MIDA ester.

-

-

Degassing: Sparge with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst death.

-

Reaction: Heat to 100°C for 4–16 hours. The high temperature is necessary to drive the MIDA hydrolysis.

-

Workup: Cool, dilute with EtOAc, wash with water (to remove MIDA salts and Copper), dry, and concentrate.

Protocol B: The "Rapid Fire" for 3- & 4-Pyridyls

Use this for more stable pyridine isomers.

Reagents:

-

Nucleophile: Pyridine-3-boronic acid (1.2 equiv)

-

Catalyst: XPhos Pd G3 (1–2 mol%)

-

Base: K₃PO₄ (0.5 M aqueous solution)

-

Solvent: THF or 1,4-Dioxane.

Step-by-Step Workflow:

-

Combine the aryl halide, boronic acid, and XPhos Pd G3 in a vial.

-

Add THF (solvent) and seal.

-

Inject degassed aqueous K₃PO₄.

-

Stir vigorously at room temperature to 60°C.

-

Why? XPhos Pd G3 is incredibly active. 3-pyridyls are stable enough to react quickly without the MIDA slow-release protection.

-

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine your next move.

Figure 2: Troubleshooting flow for identifying the root cause of failure based on substrate isomer and reaction conditions.

Module 5: Frequently Asked Questions (FAQs)

Q: Why does my reaction turn black immediately? A: "Pd Black" indicates catalyst decomposition. This happens when the oxidative addition is too slow or the ligand dissociates.

-

Fix: Switch to a precatalyst (e.g., XPhos Pd G3) which ensures a 1:1 Ligand:Pd ratio. Avoid Pd(PPh3)4.

Q: Can I use Pinacol Esters instead of MIDA? A: For 2-pyridyls, generally no . Pinacol esters are often too stable to transmetallate efficiently without harsh bases, which then trigger protodeboronation. If you must use a pinacol ester, add CuCl (1 equiv) to facilitate a "Copper effect" transmetallation [4].

Q: Why do you recommend Copper (Cu(OAc)₂) for MIDA couplings? A: Burke and others discovered that Copper salts promote the cross-coupling of 2-pyridyl MIDA boronates by facilitating the transmetallation step or stabilizing the "released" 2-pyridyl species before it can capture a proton [3].

Q: My LCMS shows the product mass, but I can't isolate it. A: Pyridines are basic and can stick to silica gel.

-

Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes, or use Methanol/DCM gradients for polar products.

References

-

Burke, M. D., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[9]

-

Buchwald, S. L., et al. (2006).[10] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[10][11] Angewandte Chemie International Edition.

-

Burke, M. D., et al. (2012).[7] "A General Solution for the 2-Pyridyl Problem." Angewandte Chemie International Edition.

-

Deng, J. Z., et al. (2009).[7] "Copper-Facilitated Suzuki−Miyaura Coupling of 2-Pyridylboronate Esters." Organic Letters.

-

Lloyd-Jones, G. C., et al. (2014). "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society.[9]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Optimization of palladium catalyst for C-C bond formation

Technical Support Center: Palladium Catalysis Optimization Senior Application Scientist Desk

Introduction: The "Black Box" of Catalysis

Welcome to the Advanced Catalysis Support Center. If you are reading this, your cross-coupling reaction likely failed, stalled, or produced an inseparable mixture of side products.

In drug discovery, the "standard" conditions (Pd(PPh3)4, Na2CO3, Toluene/Water) often fail on complex heterocycles. Optimization is not about random screening; it is about understanding the Life and Death of the Catalyst .

This guide treats the Palladium catalytic cycle as a diagnostic engine. We break down failures into three distinct phases: Initiation (The Spark) , Propagation (The Cycle) , and Termination (The Death) .

Module 1: Initiation Failures (The Reaction Never Started)

Symptom: 0% Conversion. Starting material remains untouched. The reaction mixture remains clear or precipitates metal immediately upon heating.

The Science: Most "Pd(0)" sources are actually stable precursors that must be activated.

-

Pd(PPh3)4: Often oxidized to Pd(II) by air. If it's yellow/orange, it's good. If it's dark brown/black before the reaction, it is dead.

-

Pd(OAc)2: A Pd(II) trimer. It requires reduction to Pd(0) in situ by phosphines (which consumes ligand) or by the nucleophile (e.g., boronic acid).[1]

-